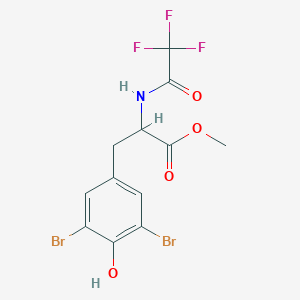

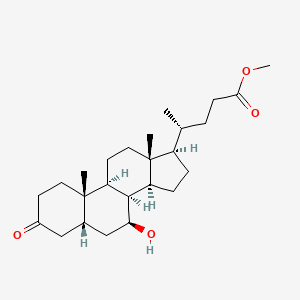

N-((2S,3R,4R,5S,6R)-5-氟-2,4-二羟基-6-(羟甲基)四氢-2H-吡喃-3-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to N-((2S,3R,4R,5S,6R)-5-Fluoro-2,4-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-YL)acetamide often involves multi-step processes, including condensations, fluorination, and cyclization reactions. For instance, the direct fluorinative dehydroxylation of specific hexopyranosides with sulfur tetrafluoride-hydrogen fluoride has been utilized to introduce fluoro groups into pyran structures, as shown in the synthesis of 3-acetamido-2,3,5,6-tetradeoxy-5-fluoro-d,l-ribo-hexofuranose (Welch et al., 1984).

Molecular Structure Analysis

The molecular structure of compounds similar to the one is often characterized using techniques such as X-ray diffraction, NMR spectroscopy, and IR spectroscopy. These methods confirm the arrangement of atoms and the stereochemistry of the molecule. For example, a study demonstrated the crystal structure determination of a related compound by X-ray diffraction, highlighting the importance of conformational stability provided by the arrangement of substituent groups around the pyran ring (Wei et al., 2006).

Chemical Reactions and Properties

Chemical reactions involving acetamide derivatives often include nucleophilic substitutions, acetylation, and hydrogen bonding interactions. The reactivity of these compounds can be attributed to the functional groups present, such as the acetamide moiety, which participates in various chemical transformations. The synthesis of novel acetamide derivatives with anti-inflammatory activity illustrates how different substituents affect the compound's reactivity and biological activity (Sunder & Maleraju, 2013).

科学研究应用

潜在治疗应用和生物活性

抑制钠葡萄糖协同转运蛋白(SGLT1 和 SGLT2)

从 N-((2S,3R,4R,5S,6R)-5-氟-2,4-二羟基-6-(羟甲基)四氢-2H-吡喃-3-基)乙酰胺 的结构框架衍生的化合物已被发现可作为 SGLT1 和 SGLT2 的双重抑制剂。这些蛋白质在葡萄糖调节中起着至关重要的作用,并且它们的抑制已成为管理糖尿病等疾病的目标。例如,特定的衍生物表现出有效的双重抑制活性,并在动物模型中显示出显着降低血糖水平的效果,表明它们具有作为抗糖尿病剂的潜力(Xu 等,2020); (Xu 等,2018)。

合成具有抗氧化活性的新型化合物

另一条研究途径涉及合成吡唑-乙酰胺衍生物及其具有潜在抗氧化活性的配位络合物。此类化合物已经合成并表征,显示出显着的体外抗氧化特性,突出了它们在进一步治疗应用中的潜力(Chkirate 等,2019)。

除草活性

已经探索了相关化合物的衍生物的除草剂功效,让人们了解了源自 N-((2S,3R,4R,5S,6R)-5-氟-2,4-二羟基-6-(羟甲基)四氢-2H-吡喃-3-基)乙酰胺的化学物质的农业应用。这包括开发安全有效的除草剂化合物,其中一些对特定杂草物种显示出有希望的初步结果(黄明志和闵忠成,2006)。

开发抗癌剂

从 N-((2S,3R,4R,5S,6R)-5-氟-2,4-二羟基-6-(羟甲基)四氢-2H-吡喃-3-基)乙酰胺 的化学框架衍生的新型氟代化合物的研究已经导致了潜在抗癌剂的鉴定。例如,已经合成并针对各种人类癌细胞系测试了特定的衍生物,表明它们在癌症治疗中的潜在效用(Hammam 等,2005)。

未来方向

属性

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-5-fluoro-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14FNO5/c1-3(12)10-6-7(13)5(9)4(2-11)15-8(6)14/h4-8,11,13-14H,2H2,1H3,(H,10,12)/t4-,5-,6-,7+,8+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAPRNMNSFDDVPY-YQXRAVKXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1O)CO)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14FNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((2S,3R,4R,5S,6R)-5-Fluoro-2,4-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-YL)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Imidazolidinetrione, [(phenylmethylene)amino]-](/img/structure/B1140234.png)

![4-[1-[4-(2-Chloroethoxy)phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B1140237.png)

![[3S-(3R,4aR,8aR,2'S,3'S)]-2-[3'-N-t-Boc-amino-2'-hydroxy-4'-(phenyl)thio]butyldecahydroisoquinoline-3-N-t-butylcarboxamide](/img/structure/B1140238.png)

![Hellebrigeninmonoacetat [German]](/img/structure/B1140248.png)